

Application of Zharp1-211 in Intestinal Organoid Cultures

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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

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Introduction

Zharp1-211 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] In the context of intestinal epithelial cells (IECs), **Zharp1-211** has been demonstrated to restore intestinal homeostasis by mitigating inflammatory responses.[2][3] Specifically, it curtails the JAK/STAT1-mediated expression of chemokines and Major Histocompatibility Complex (MHC) class II molecules.[2][3] This makes **Zharp1-211** a valuable tool for studying inflammatory signaling pathways in intestinal organoid models, particularly for research related to conditions such as graft-versus-host disease (GVHD) and other inflammatory gastrointestinal diseases.[1][2][3]

Intestinal organoids, as a physiologically relevant in vitro model system, recapitulate the cellular organization and functionality of the intestinal epithelium.[4][5] The application of **Zharp1-211** in these cultures allows for the precise investigation of its therapeutic potential and the underlying molecular mechanisms in a human-relevant context.

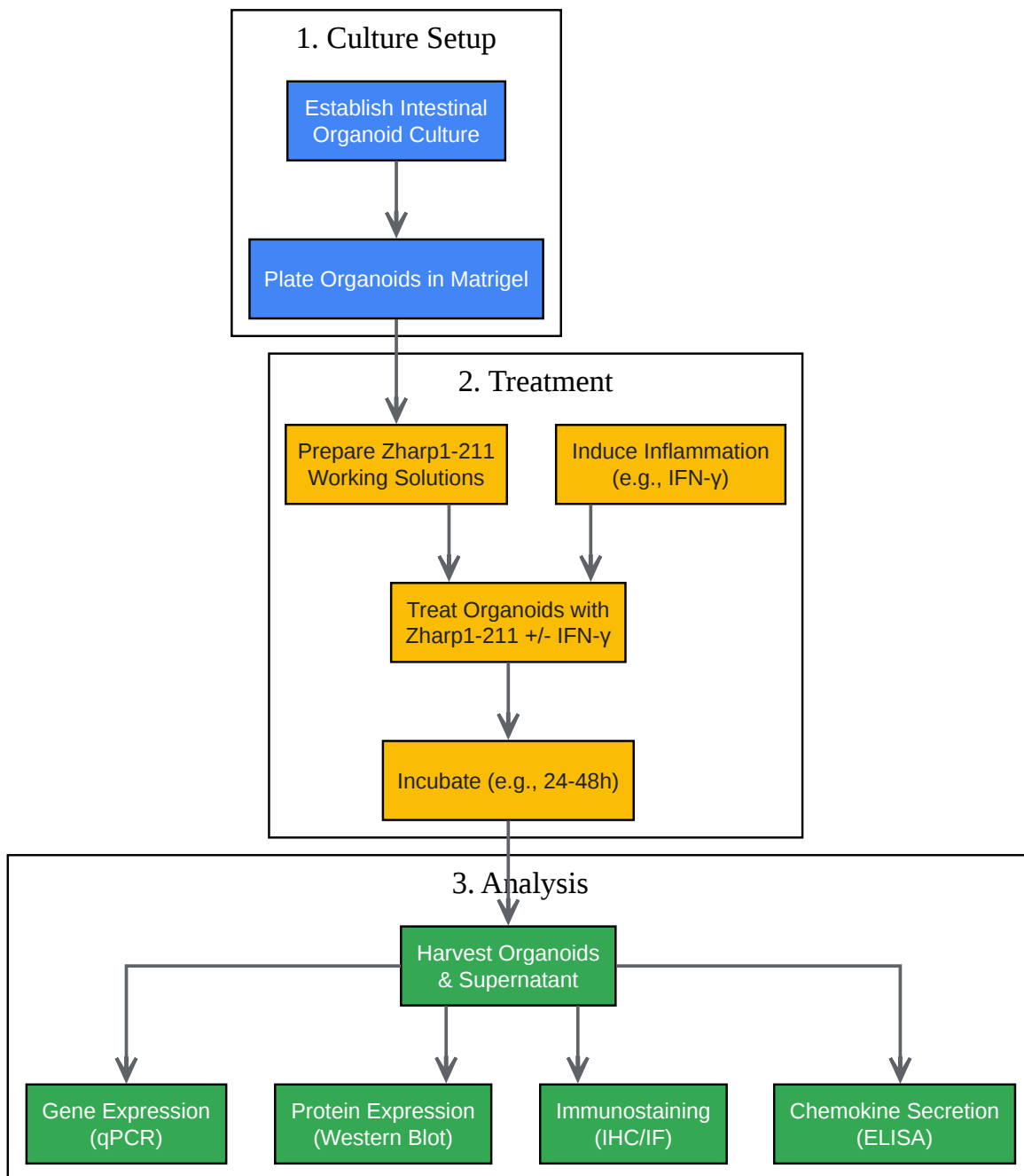
Data Presentation

Table 1: In Vitro Efficacy of Zharp1-211

Parameter	Value	Cell Line/System	Condition	Reference
EC50	53 nM	-	RIPK1 Kinase Inhibition	[1]
Kd	8.7 nM	-	RIPK1 Binding	[1]
EC50	~4.6 nM	HT-29 (human colon cancer cells)	TNF- α -induced necroptosis	[1]
EC50	~3.7 nM	L929 (mouse fibroblast cells)	TNF- α -induced necroptosis	[1]
Effective Concentration	100 nM	Mouse intestinal crypt cells	Reduction of IFN- γ -induced STAT1 activation (2-hour treatment)	[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Zharp1-211** in intestinal epithelial cells. In inflammatory conditions, interferon-gamma (IFN- γ) can activate a signaling cascade involving RIPK1 and RIPK3, which then complexes with JAK1 to promote the phosphorylation and activation of STAT1. Activated STAT1 translocates to the nucleus, leading to the transcription of pro-inflammatory chemokines and MHC class II molecules. **Zharp1-211** selectively inhibits the kinase activity of RIPK1, thereby disrupting this inflammatory cascade.



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